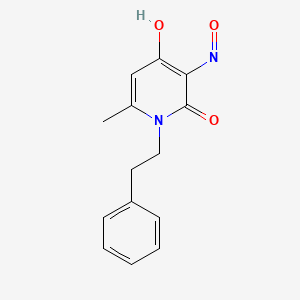
Tetraphenylselenophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylselenophene 1,1-dioxide is a heterocyclic compound that features a selenium atom within a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphenylselenophene 1,1-dioxide can be synthesized through the oxidation of tetraphenylselenophene. Common oxidizing agents used in this process include peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The reaction typically occurs under mild conditions, and the workup procedure is straightforward, often involving simple filtration and purification steps.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Tetraphenylselenophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the compound back to tetraphenylselenophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the selenium atom.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., peracetic acid, m-chloroperbenzoic acid) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: Tetraphenylselenophene.
Substitution: Substituted tetraphenylselenophene derivatives.
Aplicaciones Científicas De Investigación
Tetraphenylselenophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism by which tetraphenylselenophene 1,1-dioxide exerts its effects involves interactions with molecular targets through its selenium atom. The compound can participate in redox reactions, influencing various biochemical pathways. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Thiophene 1,1-dioxide: Similar structure but contains sulfur instead of selenium.
Tetraphenylthiophene 1,1-dioxide: Analogous compound with sulfur.
Benzo[b]thiophene 1,1-dioxide: Contains a fused benzene ring with sulfur.
Uniqueness: Tetraphenylselenophene 1,1-dioxide is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs.
Propiedades
Número CAS |
176763-16-9 |
|---|---|
Fórmula molecular |
C28H20O2Se |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
2,3,4,5-tetraphenylselenophene 1,1-dioxide |
InChI |
InChI=1S/C28H20O2Se/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
DPFBPKUKBWEFQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C([Se](=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)
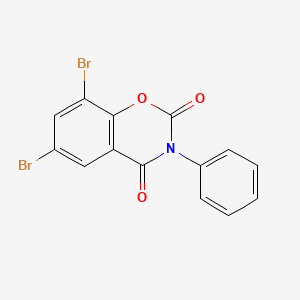
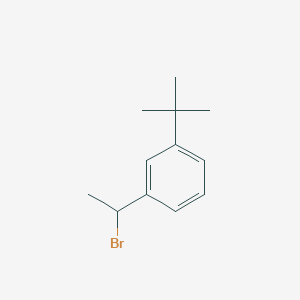
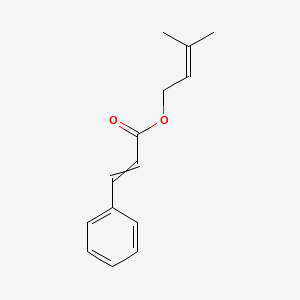
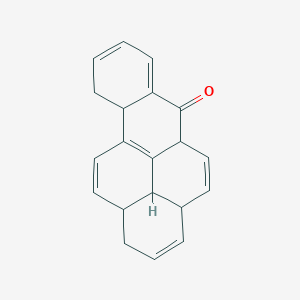
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)

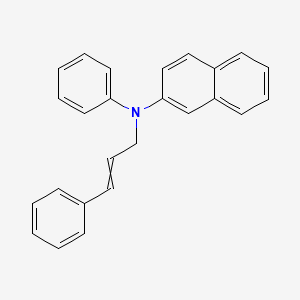
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)
![Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B12563792.png)
